molecular formula C40H57N13O16 B12369549 Asp-Ala-Glu-Phe-Arg-His-Asp-Ser

Asp-Ala-Glu-Phe-Arg-His-Asp-Ser

Cat. No.: B12369549
M. Wt: 976.0 g/mol
InChI Key: VKGXBTMAYYOJEI-TUPPIJDUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asp-Ala-Glu-Phe-Arg-His-Asp-Ser is a peptide sequence that is part of the amyloid beta peptide, which is associated with Alzheimer’s disease. This sequence is known for its role in the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease . The peptide sequence consists of eight amino acids: aspartic acid, alanine, glutamic acid, phenylalanine, arginine, histidine, aspartic acid, and serine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asp-Ala-Glu-Phe-Arg-His-Asp-Ser can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (aspartic acid) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound typically involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency. Purification of the synthesized peptide is usually done using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Asp-Ala-Glu-Phe-Arg-His-Asp-Ser can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine .

Scientific Research Applications

Asp-Ala-Glu-Phe-Arg-His-Asp-Ser has several scientific research applications:

Mechanism of Action

The mechanism by which Asp-Ala-Glu-Phe-Arg-His-Asp-Ser exerts its effects involves its interaction with other molecules in the brain. This peptide sequence is part of the amyloid beta peptide, which aggregates to form amyloid plaques. These plaques disrupt neuronal function and contribute to the neurodegenerative processes seen in Alzheimer’s disease. The peptide interacts with phospholipase A2, which may reduce amyloid aggregation and plaque formation .

Comparison with Similar Compounds

Similar Compounds

    Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys: Another fragment of the amyloid beta peptide.

    This compound-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala: A longer sequence of the amyloid beta peptide

Uniqueness

This compound is unique due to its specific role in the formation of amyloid plaques and its interaction with phospholipase A2. This interaction is thought to have therapeutic potential in reducing amyloid aggregation, making it a significant target for Alzheimer’s disease research .

Properties

Molecular Formula

C40H57N13O16

Molecular Weight

976.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C40H57N13O16/c1-19(47-33(62)22(41)14-30(57)58)32(61)48-24(9-10-29(55)56)35(64)50-25(12-20-6-3-2-4-7-20)36(65)49-23(8-5-11-45-40(42)43)34(63)51-26(13-21-16-44-18-46-21)37(66)52-27(15-31(59)60)38(67)53-28(17-54)39(68)69/h2-4,6-7,16,18-19,22-28,54H,5,8-15,17,41H2,1H3,(H,44,46)(H,47,62)(H,48,61)(H,49,65)(H,50,64)(H,51,63)(H,52,66)(H,53,67)(H,55,56)(H,57,58)(H,59,60)(H,68,69)(H4,42,43,45)/t19-,22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

VKGXBTMAYYOJEI-TUPPIJDUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.